15-Keto-PGF2alpha

Übersicht

Beschreibung

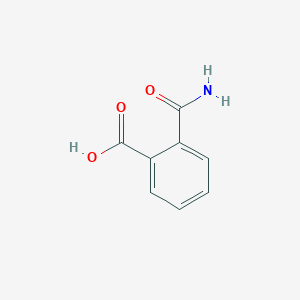

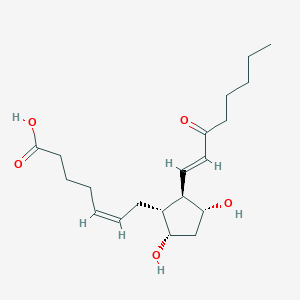

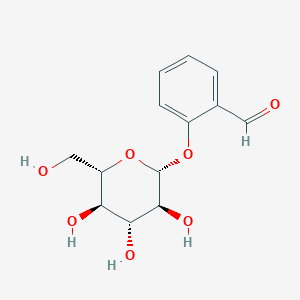

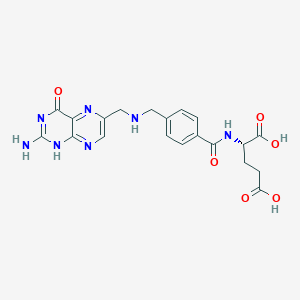

15-Keto-PGF2alpha, also known as 15-keto-prostaglandin F2α, is a metabolite of prostaglandin F2α (PGF2α). It is a bioactive lipid mediator that is found in the human body, and is involved in a number of physiological processes.

Wissenschaftliche Forschungsanwendungen

Reproduktionsbiologie

15-Keto-PGF2α: spielt eine wichtige Rolle in der Reproduktionsbiologie. Es ist ein entscheidender Bestandteil der postovulatorischen Pheromon-Systeme von Goldfischen und Atlantischen Lachsen . Diese Verbindung stimuliert olfaktorische Rezeptoren bei männlichen Fischen und unterstützt die reproduktive Kommunikation. Die Erkennungsschwellen für diese Stimulation sind unglaublich niedrig, bei 10^-12 M für Goldfische und 10^-8 M für Lachse, was auf eine hohe Sensitivität und Spezifität in aquatischen Umgebungen hindeutet .

Lipidbiochemie

Als Metabolit im 15-Hydroxy-Prostaglandin-Dehydrogenase (15-PGDH)-Weg ist 15-Keto-PGF2α für das Verständnis der Biochemie von Lipiden unerlässlich. Seine Bildung aus PGF2α und anschließende Stoffwechselwege können Einblicke in die Rolle von Lipiden in Gesundheit und Krankheit sowie in die pharmazeutische Entwicklung liefern .

Endokrinologie & Stoffwechsel

Die Erforschung von 15-Keto-PGF2α trägt zum umfassenden Verständnis der Endokrinologie und des Stoffwechsels bei. Seine Interaktionen und Transformationen im Körper können verschiedene Stoffwechselprozesse beeinflussen, was es zu einem Molekül von Interesse im metabolischen Syndrom und verwandten Erkrankungen macht .

Wirkmechanismus

Target of Action

15-Keto-PGF2alpha is a metabolite of Prostaglandin F2alpha . The primary target of this compound is the prostaglandin F (PGF) receptor (FP receptor) . This receptor plays a key role in the onset and progression of labor .

Mode of Action

This compound is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2alpha by the enzyme prostaglandin Δ13-reductase . This process must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase .

Biochemical Pathways

The formation of this compound is part of the metabolic breakdown of prostaglandin F2alpha . The reaction is dehydrogenation of the C-15 hydroxyl group by the enzyme 15-hydroxyprostaglandin dehydrogenase (PGDH) found in the soluble fraction of cell preparations .

Pharmacokinetics

It is known that the lung is an important site of occurrence of the enzyme 15-hydroxyprostaglandin dehydrogenase (pgdh), which is the key step in the biological inactivation of prostaglandins .

Result of Action

The formation of this compound is thought to reflect changes in prostaglandin F2alpha biosynthesis more accurately than of the primary prostaglandin itself .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes in the body, such as 15-hydroxyprostaglandin dehydrogenase (PGDH), can affect the formation and action of this compound . Additionally, the compound’s action can be influenced by the physiological state of the body, such as during labor .

Zukünftige Richtungen

The emerging role of FP in cardiovascular diseases is highlighted and potential therapeutic translation is discussed . Elucidating the physiological roles of COX-derived PGs in cellular and whole body homeostasis and the mechanism underlying their action will no doubt offer opportunity for developing novel therapeutics for inflammatory disease, cancer, and hypertension .

Biochemische Analyse

Biochemical Properties

15-Keto-PGF2alpha interacts with various enzymes, proteins, and other biomolecules. The primary enzyme involved in its formation is 15-hydroxyprostaglandin dehydrogenase (PGDH), which catalyzes the dehydrogenation of the C-15 hydroxyl group . This interaction is crucial for the metabolic breakdown of prostaglandin F2alpha .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit NF-kB signaling in macrophages, reducing pro-inflammatory cytokines on a high-fat, high-sucrose diet . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It post-translationally modifies the nuclear factor k-light-chain-enhancer of activated B cells (NF-kB) subunits p105/p50 and p65 at Cys59 and Cys120 sites, respectively, inhibiting the activation of NF-kB signaling in macrophages .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, during preluteolysis and luteolysis in cattle, blood flow increased during the 3-hour ascending portion of the this compound pulse, remained elevated for 2 hours after the peak, and then decreased to baseline .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in heifers, a dose of PGF or a PGF analogue that induces complete luteolysis with a single treatment causes an immediate transient increase in progesterone with peak concentration 10–15 min after treatment .

Metabolic Pathways

This compound is involved in the metabolic pathway of prostaglandin F2alpha. The reaction is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (PGDH) found in the soluble fraction of cell preparations .

Transport and Distribution

It is known that the lung is an important site of occurrence of the enzyme involved in its formation, suggesting that it may be transported and distributed in this organ .

Subcellular Localization

Given its role in modifying NF-kB subunits, it is likely that it is localized in the nucleus where it can exert its effects .

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-19,22-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLJEILMPWPILA-AMFHKTBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC1C(CC(C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317581 | |

| Record name | 15-Keto-PGF2α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 15-Keto-prostaglandin F2a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

35850-13-6 | |

| Record name | 15-Keto-PGF2α | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35850-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-Ketoprostaglandin F2alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035850136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-Keto-PGF2α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-Keto-prostaglandin F2a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)

![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)